Cas no 1311999-53-7 (Methyl 4-methyl-2-(2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate)

Methyl 4-methyl-2-(2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate is a specialized thiazole derivative with a sulfonamide functional group, offering potential utility in medicinal chemistry and organic synthesis. Its structure combines a thiazole core with a phenylvinylsulfonamide moiety, which may confer reactivity for selective modifications or biological interactions. The methyl ester group enhances solubility and facilitates further derivatization. This compound is of interest for researchers exploring sulfonamide-based inhibitors or heterocyclic scaffolds due to its balanced steric and electronic properties. Its synthetic versatility makes it a candidate for developing pharmacophores or intermediates in drug discovery. Proper handling under controlled conditions is recommended due to its reactive functional groups.
Methyl 4-methyl-2-(2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate structure
1311999-53-7 structure
Product Name:Methyl 4-methyl-2-(2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate
CAS No:1311999-53-7
MF:C14H14N2O4S2
MW:338.401960849762
CID:6368580
PubChem ID:53579931
Update Time:2025-11-06

Methyl 4-methyl-2-(2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Z1066084452
    • EN300-26603529
    • methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate
    • methyl 4-methyl-2-(2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate
    • 1311999-53-7
    • Methyl 4-methyl-2-(2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate
    • Inchi: 1S/C14H14N2O4S2/c1-10-12(13(17)20-2)21-14(15-10)16-22(18,19)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16)/b9-8+
    • InChI Key: NBWGJTFOLYXENW-CMDGGOBGSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NC1=NC(C)=C(C(=O)OC)S1)(=O)=O

Computed Properties

  • Exact Mass: 338.03949928g/mol
  • Monoisotopic Mass: 338.03949928g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 122Ų

Methyl 4-methyl-2-(2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26603529-0.05g
methyl 4-methyl-2-(2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate
1311999-53-7 95.0%
0.05g
$212.0 2025-03-20

Additional information on Methyl 4-methyl-2-(2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate

Introduction to Methyl 4-methyl-2-(2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate (CAS No: 1311999-53-7)

Methyl 4-methyl-2-(2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate, with the CAS number 1311999-53-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been the subject of extensive research due to its unique structural features and potential applications in drug development. The molecule combines a thiazole ring system with a sulfonamide group and a methyl ester, making it a versatile structure for various chemical modifications and biological evaluations.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its stability and ability to participate in hydrogen bonding. This makes it an attractive scaffold for designing bioactive molecules. The substitution pattern of the thiazole ring in this compound further enhances its potential as a lead compound for medicinal chemistry. The presence of a phenylethene (styryl) group attached to the sulfonamide moiety introduces additional electronic and steric effects, which can influence the compound's interaction with biological targets.

Recent studies have focused on the synthesis and characterization of this compound, as well as its derivatives. Researchers have explored various synthetic routes to optimize the yield and purity of Methyl 4-methyl-2-(2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate. These methods often involve multi-step reactions, including nucleophilic substitutions, condensations, and oxidations. The use of microwave-assisted synthesis has also been reported to accelerate the reaction process while maintaining high product quality.

In terms of biological activity, this compound has shown promising results in preliminary assays targeting various enzymes and receptors. For instance, it has demonstrated moderate inhibitory activity against certain kinases, which are key players in cellular signaling pathways. Additionally, its ability to modulate ion channels has been investigated, suggesting potential applications in the treatment of neurological disorders.

The pharmacokinetic properties of Methyl 4-methyl-2-(2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate have also been studied to evaluate its suitability as an orally administered drug. Early findings indicate that the compound exhibits reasonable bioavailability and metabolic stability in preclinical models. However, further studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile.

From an environmental perspective, the degradation pathways of this compound under different conditions have been analyzed to assess its potential impact on ecosystems. Research indicates that it undergoes hydrolysis under alkaline conditions and is susceptible to microbial degradation in aerobic environments. These findings are crucial for determining safe handling practices and disposal methods during its production and use.

In conclusion, Methyl 4-methyl-2-(2-phenylethenesulfonamido)-1,3-thiazole-5-carboxylate (CAS No: 1311999-53-7) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, combined with favorable pharmacokinetic properties and promising biological activity profiles, positions it as a strong candidate for further development in drug discovery programs.

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